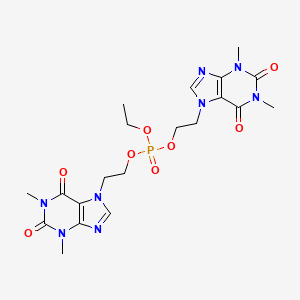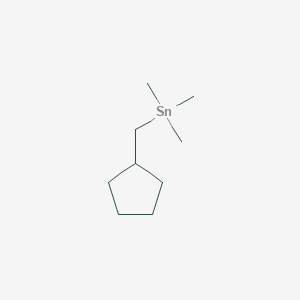
(Cyclopentylmethyl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopentylmethyl)(trimethyl)stannane is an organotin compound characterized by the presence of a cyclopentylmethyl group and three methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-tin bonds, which are crucial intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Cyclopentylmethyl)(trimethyl)stannane can be synthesized through several methods, including:
Stannylation Reaction: This involves the reaction of alkyl bromides or iodides with hexamethyldistannane.
Stille Coupling: A versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale stannylation reactions using hexamethyldistannane and appropriate alkyl halides under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Cyclopentylmethyl)(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The stannane can participate in substitution reactions where the tin atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or pseudohalides in the presence of palladium catalysts.
Major Products:
Oxidation Products: Tin oxides and other oxidized tin species.
Reduction Products: Organotin hydrides.
Substitution Products: Various organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
(Cyclopentylmethyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial
Mecanismo De Acción
The mechanism of action of (Cyclopentylmethyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The tin atom can act as a Lewis acid, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the steric and electronic properties of the cyclopentylmethyl and trimethyl groups attached to the tin atom .
Comparación Con Compuestos Similares
Trimethyltin Chloride: An organotin compound with three methyl groups and a chloride attached to the tin atom.
Cyclopentyltrimethylstannane: Similar structure but with different substituents on the tin atom.
Uniqueness: (Cyclopentylmethyl)(trimethyl)stannane is unique due to the presence of both cyclopentylmethyl and trimethyl groups, which provide distinct steric and electronic properties. This uniqueness makes it a valuable reagent in specific organic synthesis reactions where other organotin compounds may not be as effective.
Propiedades
Número CAS |
73017-75-1 |
|---|---|
Fórmula molecular |
C9H20Sn |
Peso molecular |
246.96 g/mol |
Nombre IUPAC |
cyclopentylmethyl(trimethyl)stannane |
InChI |
InChI=1S/C6H11.3CH3.Sn/c1-6-4-2-3-5-6;;;;/h6H,1-5H2;3*1H3; |
Clave InChI |
SZKNABHXEALDRA-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
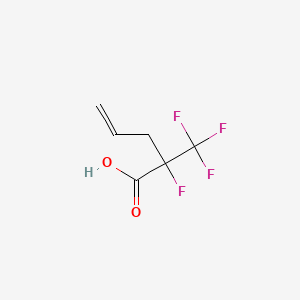
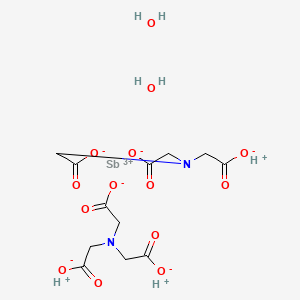

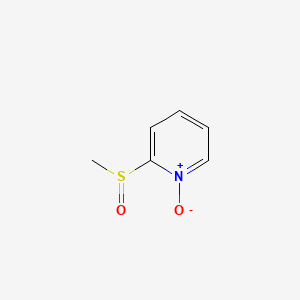
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
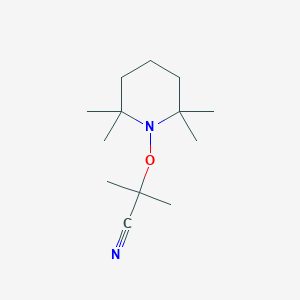
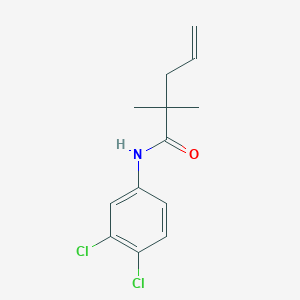
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
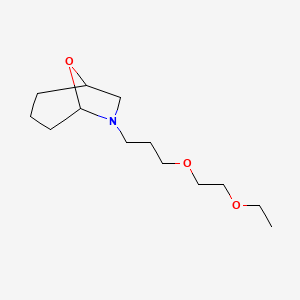
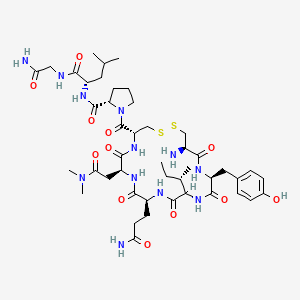
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
